19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Overview
Description
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Mechanism of Action
Mode of Action
10-Nitrocamptothecin interacts with its target, Top-I, by stabilizing the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks . The formation of these complexes turns Top-I into an intracellular poison, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The action of 10-Nitrocamptothecin affects the biochemical pathways related to DNA replication and repair . By inhibiting Top-I, it interferes with the normal functioning of these pathways, leading to DNA damage and subsequent apoptosis .
Pharmacokinetics
Efforts have been made to improve the solubility and bioavailability of similar compounds, such as camptothecin analogs, through the use of liposomes .
Result of Action
The molecular and cellular effects of 10-Nitrocamptothecin’s action include cell cycle arrest and induction of apoptosis . Exposure to the compound leads to increased expression of proteins involved in apoptosis and cell cycle regulation, such as p53, p21, p27, Bax, caspase-3, caspase-8, caspase-9, and decreased expression of Bcl-2, cyclin E, cyclin A, Cdk2 and cyclin D1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10-Nitrocamptothecin. For instance, phytohormones have been shown to strongly influence secondary metabolism, affecting culture growth rates, organization, and alkaloid production . .
Biochemical Analysis
Biochemical Properties
10-Nitrocamptothecin exhibits its biochemical properties by interacting with various enzymes and proteins. The primary target of 10-Nitrocamptothecin is topoisomerase-I (Top1), a nuclear enzyme that reduces the torsional stress of supercoiled DNA . By binding to Top1, 10-Nitrocamptothecin stabilizes the covalent binding of Top1 to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .
Cellular Effects
10-Nitrocamptothecin has significant effects on various types of cells and cellular processes. It has been shown to increase the cellular accumulation of DNA damage . It can cause an arrest in the G0-G1 phase of the cell cycle at high concentrations, while at lower concentrations, it can cause a persistent block in the G2-M phase . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 10-Nitrocamptothecin involves its interaction with Top1. By binding to Top1 and stabilizing the covalent binding of Top1 to its DNA substrates, 10-Nitrocamptothecin prevents the re-ligation of DNA, causing DNA damage and leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Nitrocamptothecin change over time. It has been observed that the cytotoxic potency of 10-Nitrocamptothecin is paralleled with its ability to increase the cellular accumulation of DNA damage . This suggests that 10-Nitrocamptothecin has a sustained release characteristic, providing prolonged drug availability for absorptive cells .
Dosage Effects in Animal Models
In animal models, the effects of 10-Nitrocamptothecin vary with different dosages. Administration of 10-Nitrocamptothecin at dosages of 5–20 mg/kg for 15 to 17 days significantly inhibited tumor growth in human androgen–independent prostate tumor (PC3) and human non–small cell lung tumor (A549) xenografts .
Metabolic Pathways
10-Nitrocamptothecin is involved in the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway . These pathways are crucial for the biosynthesis of monoterpene indole alkaloids (MIAs), a class of compounds to which 10-Nitrocamptothecin belongs .
Transport and Distribution
10-Nitrocamptothecin is transported and distributed within cells and tissues. Studies have shown that the uptake and transport of encapsulated 10-Nitrocamptothecin across Caco-2 cell monolayers are significantly affected by the diameter of the carrier and incubation time .
Subcellular Localization
Given its mechanism of action involving interaction with the nuclear enzyme Top1, it is likely that 10-Nitrocamptothecin localizes to the nucleus where Top1 is found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione typically involves a multi-step process. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxyquinoline compounds.
Scientific Research Applications
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
- Fluorinated camptothecin derivatives
- Methanesulfonamide derivatives
Uniqueness
4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.
Properties
IUPAC Name |
19-ethyl-19-hydroxy-7-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-20(26)14-7-16-17-11(8-22(16)18(24)13(14)9-29-19(20)25)5-10-6-12(23(27)28)3-4-15(10)21-17/h3-7,26H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHNAFUKOSPOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908841 | |
Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-61-1 | |
Record name | 9-Nitrocamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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